molecular formula C17H25N3O3 B367416 ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE CAS No. 428845-53-8

ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B367416
CAS No.: 428845-53-8
M. Wt: 319.4g/mol
InChI Key: DGMNVVQFOPCLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is an organic compound with a complex structure It is characterized by the presence of a piperazine ring, a carboxylic acid ester group, and a tolylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form piperazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with p-tolyl isocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tolylcarbamoyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylcarbamoyl-ethyl)-piperazine-1-carboxylic acid ethyl ester
  • 4-(2-Benzylcarbamoyl-ethyl)-piperazine-1-carboxylic acid ethyl ester
  • 4-(2-Methylcarbamoyl-ethyl)-piperazine-1-carboxylic acid ethyl ester

Uniqueness

ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications.

Properties

CAS No.

428845-53-8

Molecular Formula

C17H25N3O3

Molecular Weight

319.4g/mol

IUPAC Name

ethyl 4-[3-(4-methylanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-3-23-17(22)20-12-10-19(11-13-20)9-8-16(21)18-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,18,21)

InChI Key

DGMNVVQFOPCLMK-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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